

Technical Guide: Solubility Profile of (6-Methoxypyridin-3-yl)methanamine dihydrochloride

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Compound of Interest

Compound Name: (6-Methoxypyridin-3-yl)methanamine dihydrochloride

Cat. No.: B168551

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Reference Code: SOL-6MPM-DC-2025

Abstract: This document provides a comprehensive technical overview of the solubility characteristics of **(6-Methoxypyridin-3-yl)methanamine dihydrochloride**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. In the absence of publicly available quantitative solubility data for this specific salt, this guide furnishes foundational knowledge, including the physicochemical properties of the parent amine, general principles governing the solubility of amine salts, and a detailed, standardized experimental protocol for determining thermodynamic solubility.

Introduction

(6-Methoxypyridin-3-yl)methanamine dihydrochloride is a pyridinemethanamine derivative. As with many active pharmaceutical ingredients (APIs), its solubility is a critical parameter influencing its bioavailability, formulation development, and route of administration. Amine hydrochlorides are frequently utilized in pharmaceuticals to enhance the aqueous solubility of the parent amine.^{[1][2][3][4]} This guide consolidates the available information and provides a framework for the experimental determination of its solubility.

Note: Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for **(6-Methoxypyridin-3-yl)methanamine dihydrochloride**. The

information presented herein is based on the properties of the parent compound and established principles of chemical solubility.

Physicochemical Properties of the Parent Compound

Understanding the properties of the free base, (6-Methoxypyridin-3-yl)methanamine, is essential for predicting the behavior of its dihydrochloride salt.

Property	Value	Source
IUPAC Name	(6-methoxypyridin-3-yl)methanamine	[5]
Molecular Formula	C ₇ H ₁₀ N ₂ O	[5]
Molecular Weight	138.17 g/mol	[5]
CAS Number	262295-96-5	[5]

Principles of Amine Dihydrochloride Solubility

Amines act as weak bases and can react with acids to form salts.[\[3\]](#) The formation of a hydrochloride salt, particularly a dihydrochloride, significantly alters the physicochemical properties of the parent molecule.

- Enhanced Aqueous Solubility: The primary reason for forming amine salts is to improve water solubility.[\[1\]](#)[\[4\]](#) The nitrogen atoms in (6-Methoxypyridin-3-yl)methanamine accept protons from hydrochloric acid, forming ammonium cations. These ionic species can more readily interact with polar water molecules through ion-dipole interactions, leading to a substantial increase in aqueous solubility compared to the less polar free base.[\[2\]](#)[\[6\]](#)
- pH-Dependent Solubility: The solubility of amine salts is highly dependent on the pH of the medium. In acidic to neutral conditions, the equilibrium favors the protonated, more soluble ionic form. As the pH becomes more basic, the salt will deprotonate, converting back to the less soluble free amine, which may lead to precipitation.

- Solubility in Organic Solvents: The conversion to a highly polar salt generally decreases its solubility in non-polar organic solvents. However, it may retain some solubility in polar organic solvents like ethanol or methanol, depending on the overall molecular structure.

Based on these principles, **(6-Methoxypyridin-3-yl)methanamine dihydrochloride** is expected to be most soluble in aqueous, acidic solutions and less soluble in non-polar organic solvents.

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium or thermodynamic solubility of a compound like **(6-Methoxypyridin-3-yl)methanamine dihydrochloride**, based on the widely accepted shake-flask method.^{[7][8][9]}

Objective: To determine the concentration of the test compound in a saturated solution at equilibrium under controlled conditions.

Materials:

- **(6-Methoxypyridin-3-yl)methanamine dihydrochloride** (solid)
- Selected solvents (e.g., deionized water, phosphate-buffered saline at various pH levels, ethanol, methanol, DMSO)
- Glass vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PVDF)
- Analytical balance
- pH meter

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.

Procedure:**• Preparation:**

1. Add an excess amount of the solid test compound to a series of glass vials. Ensuring an excess of solid is present at the end of the experiment is crucial for achieving a saturated solution.[\[7\]](#)

2. Add a precise volume of the desired solvent to each vial.

• Equilibration:

1. Tightly cap the vials.

2. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[\[7\]](#)

3. Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[\[7\]](#) To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[\[8\]](#)

• Phase Separation:

1. Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

2. To separate the saturated solution from the undissolved solid, either:

- Centrifugation: Centrifuge the vials at high speed.
- Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter. It is critical to ensure the filter does not adsorb the compound.

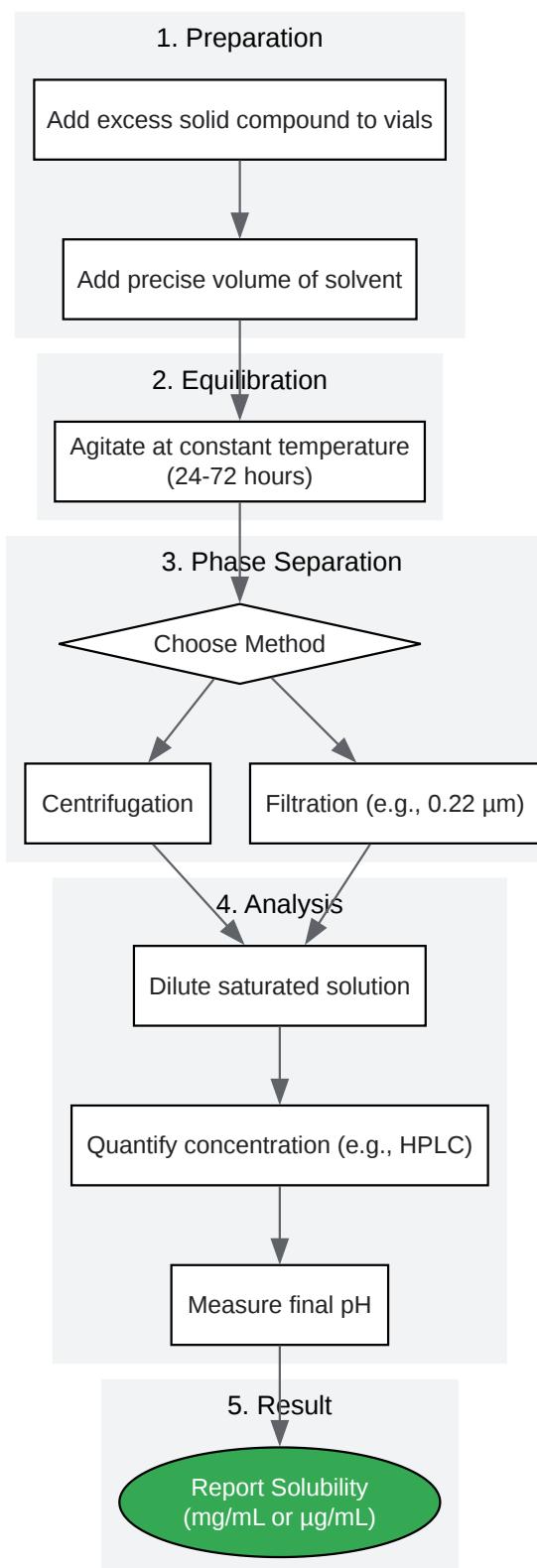
• Analysis:

1. Immediately after separation, dilute the clear, saturated solution with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
2. Quantify the concentration of the compound in the diluted samples using a pre-validated HPLC or other analytical method.
3. Measure and record the final pH of the aqueous samples, as this can significantly influence the solubility of ionizable compounds.[\[7\]](#)[\[9\]](#)

- Data Reporting:
 1. Calculate the original concentration in the saturated solution, accounting for the dilution factor.
 2. Report the solubility in units such as mg/mL or μ g/mL, specifying the solvent, temperature, and final pH.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

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Workflow for Thermodynamic Solubility Determination.

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